molecular formula C16H17N3 B3020842 2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900876-83-7

2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B3020842
M. Wt: 251.333
InChI Key: BTEPIHYJDOBNHS-UHFFFAOYSA-N
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Description

The compound 2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been studied for various biological activities and chemical properties. The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has attracted attention due to its potential pharmacological properties, including anti-inflammatory and inhibitory activities against certain enzymes .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of aminoazoles with various reagents. For instance, the three-component synthesis of related compounds has been achieved by reacting aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde . Additionally, the condensation of 3,5-diamino-4-(ethoxycarbonyl)pyrazole with β-bifunctional reagents has been used to synthesize new aminopyrazolo[1,5-a]pyrimidines . These methods highlight the versatility of the pyrazolo[1,5-a]pyrimidine core in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the rings is crucial for the biological activity and chemical reactivity of these compounds. For example, the introduction of substituents at specific positions can lead to significant changes in activity, as seen with the nonsteroidal anti-inflammatory drugs (NSAIDs) devoid of ulcerogenic activity . The structure-activity relationships are further explored through molecular modeling studies, which can predict the interaction of these molecules with biological targets .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo various electrophilic substitutions and other chemical reactions. For instance, they can react with electrophilic reagents to yield substituted derivatives . The reactivity of these compounds can also lead to ring transformations and cyclization reactions, as demonstrated by the synthesis of 6H-pyrazolo[1,5-a][1,3]diazepin-6-ones and 2H-dipyrazolo[1,5-a:4',3'-e]pyrimidines . These reactions are indicative of the rich chemistry associated with the pyrazolo[1,5-a]pyrimidine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and tautomerism. For example, the enol form of 2-hydroxypyrazolo[1,5-a]pyridine was found to be the predominant tautomeric species in solution . The ability to form stable tautomers can be important for the biological activity of these compounds. Additionally, the presence of specific functional groups can confer the ability to inhibit enzymes, as seen with the cGMP specific phosphodiesterase inhibitors .

Future Directions

The future directions for the study of “2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” could involve further exploration of its biological and pharmacological properties. Given the known activities of similar compounds, it could be of interest to investigate its potential as an antimicrobial, anti-inflammatory, or anti-tumor agent .

properties

IUPAC Name

2-ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-4-14-15(13-8-6-5-7-9-13)16-17-11(2)10-12(3)19(16)18-14/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEPIHYJDOBNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

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